11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane
CAS No.:
Cat. No.: VC13673164
Molecular Formula: C10H20N2O3S
Molecular Weight: 248.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O3S |
|---|---|
| Molecular Weight | 248.34 g/mol |
| IUPAC Name | 11-methylsulfonyl-8-oxa-3,11-diazaspiro[5.6]dodecane |
| Standard InChI | InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3 |
| Standard InChI Key | FLVJREDSOLVUQB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCOCC2(C1)CCNCC2 |
| Canonical SMILES | CS(=O)(=O)N1CCOCC2(C1)CCNCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the spirocyclic diazaspiro family, characterized by two interconnected rings sharing a single atom. Its IUPAC name delineates a 12-membered spiro system (spiro[5.6]dodecane) with the following substituents :
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An 8-oxa group (oxygen atom) in one ring.
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Two nitrogen atoms at positions 3 and 11, with the latter bearing a methylsulfonyl (-SO₂CH₃) functional group.
The molecular formula C₁₀H₂₀N₂O₃S (MW: 248.34 g/mol) and SMILES string CS(=O)(=O)N1CCOCC2(CCNCC2)C1 confirm the spiro junction between a tetrahydrofuran-like oxygen-containing ring and a piperazine-like nitrogen-containing ring .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₃S |
| Molecular Weight | 248.34 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area | 73.1 Ų |
| logP | 1.21 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of spirocyclic compounds like 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane often involves multi-step strategies to construct the spiro framework and introduce functional groups. Key methods include:
Petasis Reaction
A Petasis borono-Mannich reaction enables the assembly of amine-containing spirocycles from ketones, boronic acids, and amines . For this compound, cyclization precursors likely include methylsulfonamide and a tetrahydrofuran-derived ketone.
Sulfonylation
Post-cyclization, the nitrogen at position 11 is sulfonylated using methanesulfonyl chloride under basic conditions to install the -SO₂CH₃ group .
Protective Group Chemistry
Temporary protection of amines (e.g., Boc or Cbz groups) ensures regioselective functionalization. For example, Boc-protected intermediates are deprotected under acidic conditions to yield the final product .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP of 1.21 suggests moderate lipophilicity, balancing the polar sulfonyl and ether groups with hydrophobic alkyl chains . It is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
Stability
Reactivity and Functionalization
Nucleophilic Sites
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Secondary Amine (Position 3): Susceptible to alkylation or acylation.
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Sulfonamide (Position 11): Resistant to nucleophilic attack due to electron-withdrawing sulfonyl group.
Electrophilic Aromatic Substitution
The aromaticity of the spiro system is absent, but the oxygen and nitrogen atoms may direct electrophiles to specific positions in derivative synthesis.
Applications in Drug Discovery
Kinase Inhibition
Spirocyclic sulfonamides are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues . Modifications at position 3 could optimize binding affinity.
Central Nervous System (CNS) Agents
The compound’s logP and polar surface area align with blood-brain barrier permeability criteria, suggesting potential in CNS drug development .
Intermediate in Peptide Mimetics
The rigid spiro scaffold serves as a conformational constraint in peptide mimetics, enhancing metabolic stability .
Patent and Availability
The compound is under patent protection, restricting commercial availability . Licensing inquiries must be directed to the patent holder for non-research use.
Comparative Analysis with Analogues
Table 2: Comparison with Related Spirocycles
| Compound | Spiro System | Functional Groups | Application |
|---|---|---|---|
| 3-Methyl-8-oxa-3,11-diazaspiro[5.6]dodecane | [5.6]dodecane | Methylamine | CNS drug intermediate |
| Spiro[5.6]dodecane | [5.6]dodecane | None | Organic synthesis |
| tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate | [5.6]dodecane | Boc-protected amine | Peptide mimetics |
Future Directions
Structural Optimization
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Position 3 Modifications: Introducing aryl or heteroaryl groups to enhance target binding.
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Spiro Ring Expansion: Investigating [6.6] systems for altered conformational dynamics.
Biological Screening
Prioritizing assays for kinase inhibition (e.g., EGFR, VEGFR) and neurotransmitter receptor binding could unlock therapeutic potential.
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